2-Aminofuran-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminofuran-3-ol can be achieved through several methods. One common approach involves the reaction of furan with ammonia under specific conditions to introduce the amino group. Another method includes the use of halogenated furans, which undergo substitution reactions with ammonia or amines to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation, halogenation, and subsequent substitution reactions. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Aminofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of amino and hydroxyl derivatives .
Scientific Research Applications
2-Aminofuran-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Aminofuran-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, inhibit microbial growth, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminofuran: Lacks the hydroxyl group, making it less versatile in certain reactions.
3-Hydroxyfuran: Lacks the amino group, limiting its biological activity.
2-Aminothiophene-3-ol: Contains a sulfur atom instead of oxygen, leading to different chemical properties.
Uniqueness
2-Aminofuran-3-ol’s combination of amino and hydroxyl groups on the furan ring makes it unique among similar compounds.
Properties
Molecular Formula |
C4H5NO2 |
---|---|
Molecular Weight |
99.09 g/mol |
IUPAC Name |
2-aminofuran-3-ol |
InChI |
InChI=1S/C4H5NO2/c5-4-3(6)1-2-7-4/h1-2,6H,5H2 |
InChI Key |
RVTOFGBKWNLTIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1O)N |
Origin of Product |
United States |
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